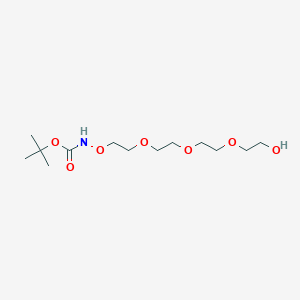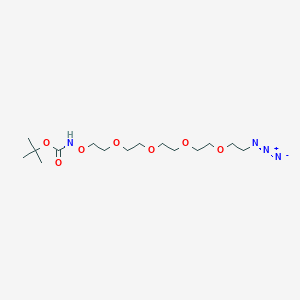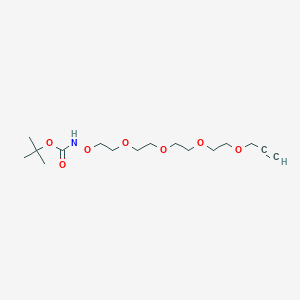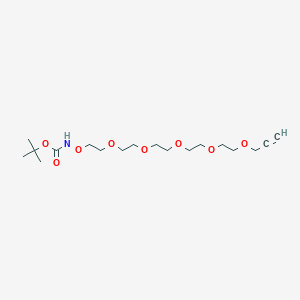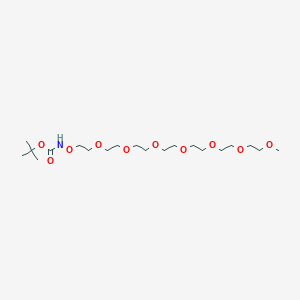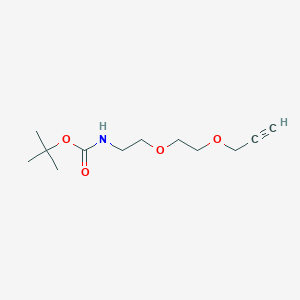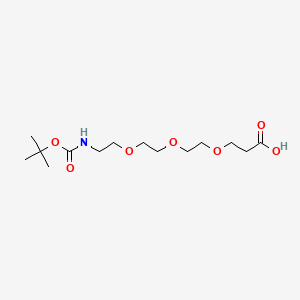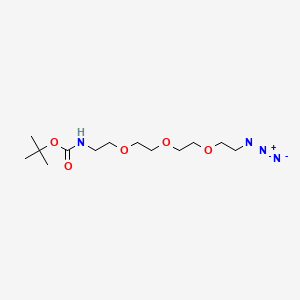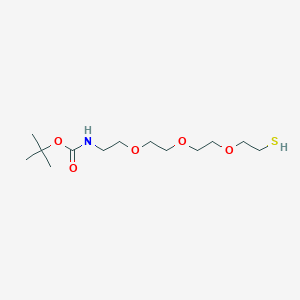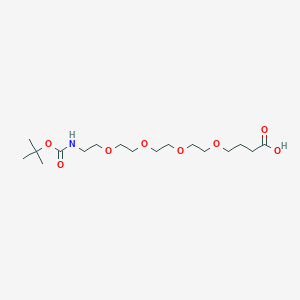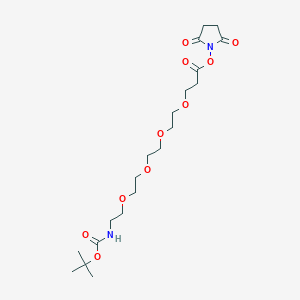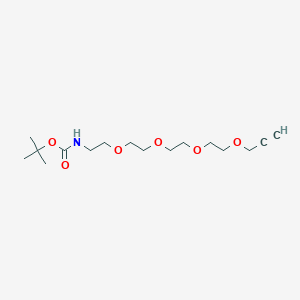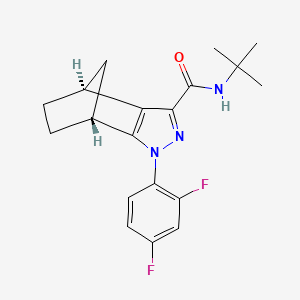
Tedalinab
Übersicht
Beschreibung
Tedalinab, auch bekannt als GRC-10693, ist ein Medikament, das von Glenmark Pharmaceuticals zur Behandlung von Osteoarthritis und neuropathischen Schmerzen entwickelt wurde. Es wirkt als potenter und selektiver Agonist des Cannabinoidrezeptors 2 (CB2) mit einer sehr hohen Selektivität von 4700-fach für CB2 gegenüber dem verwandten Cannabinoidrezeptor 1 (CB1). This compound weist eine gute orale Bioverfügbarkeit auf und hat in frühen klinischen Studien vielversprechende Sicherheitsresultate sowie effektive analgetische und entzündungshemmende Wirkungen gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Die wichtigsten Schritte umfassen die Bildung des Indazolkerns, die Einführung der Difluorphenylgruppe und die Anbindung der tert-Butylgruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Kosteneffizienz, Skalierbarkeit und Umweltaspekte optimiert. Dies umfasst die Verwendung von Durchflussreaktoren, automatisierten Systemen und dem Recycling von Lösungsmitteln und Reagenzien, um Abfall zu minimieren und die Produktionskosten zu senken .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen in this compound zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitution, sind bei der Modifikation der Struktur von this compound üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nukleophile werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die für die weitere Forschung und Entwicklung verwendet werden können .
Wissenschaftliche Forschungsanwendungen
Tedalinab hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von Cannabinoidrezeptoragonisten und deren Interaktionen verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege und Rezeptorbindung.
Medizin: Erforscht wegen seines Potenzials zur Behandlung von neuropathischen Schmerzen, Osteoarthritis und anderen entzündlichen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und therapeutischer Wirkstoffe eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Bindung an und Aktivierung des Cannabinoidrezeptors 2 (CB2). Diese Aktivierung führt zur Modulation verschiedener Signalwege, die an der Schmerzempfindung, Entzündung und Immunantwort beteiligt sind. Die hohe Selektivität für CB2 gegenüber CB1 minimiert die psychoaktiven Wirkungen, die typischerweise mit der Aktivierung von Cannabinoidrezeptoren verbunden sind .
Wirkmechanismus
Target of Action
Tedalinab, also known as GRC-10693, is a potent and selective agonist for the cannabinoid CB2 receptor . The CB2 receptor is primarily found in the peripheral nervous system, immune cells, and tissues, playing a crucial role in mediating anti-inflammatory responses and pain perception .
Mode of Action
As a CB2 receptor agonist , this compound binds to these receptors, activating them and triggering a series of intracellular events . This activation can lead to various physiological responses, including analgesic and anti-inflammatory effects . It’s worth noting that this compound has a very high selectivity of 4700x for CB2 over the related CB1 receptor , which is predominantly found in the central nervous system.
Pharmacokinetics
This compound has been reported to have good oral bioavailability , suggesting efficient absorption in the gastrointestinal tract.
Result of Action
The activation of CB2 receptors by this compound can lead to effective analgesic and anti-inflammatory actions . These effects make it a potential therapeutic agent for conditions like osteoarthritis and neuropathic pain .
Biochemische Analyse
Biochemical Properties
Tedalinab interacts with the cannabinoid CB2 receptor . It has a very high selectivity of 4700x for CB2 over the related CB1 receptor . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
This compound’s interaction with the CB2 receptor influences cell function. It has shown promising safety results and effective analgesic and anti-inflammatory actions in early clinical trials
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a CB2 receptor agonist It binds to the CB2 receptor, leading to a series of intracellular events
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tedalinab involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indazole core, introduction of the difluorophenyl group, and the attachment of the tert-butyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and recycling of solvents and reagents to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Tedalinab undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common in the modification of this compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Vergleich Mit ähnlichen Verbindungen
Tedalinab ist einzigartig aufgrund seiner hohen Selektivität für CB2 gegenüber CB1 und seiner potenten analgetischen und entzündungshemmenden Eigenschaften. Ähnliche Verbindungen umfassen:
CBS-0550: Ein weiterer CB2-Agonist mit ähnlicher Selektivität und therapeutischem Potenzial.
Olorinab: Ein CB2-Agonist, der wegen seiner Auswirkungen auf gastrointestinale Störungen untersucht wird.
SER-601:
This compound zeichnet sich durch seine hohe orale Bioverfügbarkeit und sein vielversprechendes Sicherheitsprofil aus, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung im Bereich der Cannabinoidrezeptoragonisten macht.
Eigenschaften
IUPAC Name |
(1R,7S)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPZXHMTJGOMCJ-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=NN(C2=C1[C@H]3CC[C@@H]2C3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030347 | |
| Record name | Tedalinab | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916591-01-0 | |
| Record name | (4S,7R)-1-(2,4-Difluorophenyl)-N-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916591-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tedalinab [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916591010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tedalinab | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TEDALINAB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R7X34Y6Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



